

1H NMR and 13C NMR spectrum of 6-Bromo-1-indanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-1-indanone

Cat. No.: B133036

[Get Quote](#)

An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectra of **6-Bromo-1-indanone** A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel compounds and intermediates is paramount. **6-Bromo-1-indanone**, a key building block in the synthesis of various biologically active molecules, presents a characteristic substitution pattern on the indanone core. This guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **6-Bromo-1-indanone**, moving beyond mere data presentation to explain the underlying principles that govern the observed spectral features. We will dissect the predicted chemical shifts, coupling constants, and multiplicities, offering a framework for interpretation grounded in established spectroscopic theory and data from analogous structures.

Structural Framework of 6-Bromo-1-indanone

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of **6-Bromo-1-indanone** are numbered according to IUPAC nomenclature as shown below. This numbering system will be used consistently for all spectral assignments.



Figure 1: Structure and Atom Numbering of **6-Bromo-1-indanone**.

The structure consists of a bicyclic system: a benzene ring fused to a cyclopentanone ring. Key features influencing the NMR spectrum include:

- The Carbonyl Group (C=O) at C-1: This electron-withdrawing group strongly deshields adjacent protons and carbons.
- The Bromine Atom at C-6: As an electronegative halogen, bromine influences the electronic environment of the aromatic ring, affecting the chemical shifts of nearby nuclei.
- Aliphatic Methylene Groups (C-2 and C-3): These protons exhibit characteristic coupling patterns due to their proximity.
- Aromatic Protons (H-4, H-5, H-7): Their chemical shifts and coupling patterns are dictated by their position relative to the bromine and the fused ring system.

Analysis of the ^1H NMR Spectrum

The proton NMR spectrum provides critical information about the number of distinct proton environments, their electronic surroundings, and their connectivity. Based on the structure of **6-Bromo-1-indanone** and established substituent effects, a detailed prediction of the ^1H NMR spectrum can be made.^{[1][2]}

Aliphatic Region (δ 2.5 - 3.5 ppm)

The five-membered ring contains two methylene groups at positions C-2 and C-3.

- H-3 Protons (δ ~ 2.7 ppm): These protons are adjacent to the aromatic ring. They are expected to appear as a triplet due to coupling with the two protons at C-2 ($J \approx 6.0$ Hz).
- H-2 Protons (δ ~ 3.1 ppm): These protons are α to the electron-withdrawing carbonyl group, causing them to be shifted further downfield compared to the H-3 protons.^[3] They will also appear as a triplet, coupling with the two protons at C-3 ($J \approx 6.0$ Hz).

Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic region is particularly informative. The bromine at C-6 and the fusion of the cyclopentanone ring break the symmetry of the benzene ring, resulting in three distinct aromatic proton signals.

- H-7 Proton (δ ~ 7.6 ppm): This proton is ortho to the carbonyl group, which exerts a strong deshielding effect. It is expected to appear as a doublet, coupled only to H-5 ($J_{meta} \approx 1.8$ Hz).
- H-5 Proton (δ ~ 7.7 ppm): This proton is ortho to the bromine atom. It will be split by both H-4 and H-7, appearing as a doublet of doublets ($J_{ortho} \approx 8.2$ Hz, $J_{meta} \approx 1.8$ Hz).
- H-4 Proton (δ ~ 7.8 ppm): This proton is para to the bromine atom and is part of the fused ring system. It is expected to appear as a doublet due to ortho-coupling with H-5 ($J_{ortho} \approx 8.2$ Hz).

Summary of Predicted 1H NMR Data

The predicted assignments for the 1H NMR spectrum of **6-Bromo-1-indanone** are summarized in the table below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3 (2H)	~ 2.7	Triplet (t)	$J_{H3-H2} \approx 6.0$
H-2 (2H)	~ 3.1	Triplet (t)	$J_{H2-H3} \approx 6.0$
H-7 (1H)	~ 7.6	Doublet (d)	$J_{H7-H5} \approx 1.8$
H-5 (1H)	~ 7.7	Doublet of Doublets (dd)	$J_{H5-H4} \approx 8.2, J_{H5-H7} \approx 1.8$
H-4 (1H)	~ 7.8	Doublet (d)	$J_{H4-H5} \approx 8.2$

Proton Coupling Relationship Diagram

The spin-spin coupling network provides definitive evidence for the connectivity of the proton framework.

Caption: ^1H - ^1H spin-spin coupling network in **6-Bromo-1-indanone**.

Analysis of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. For **6-Bromo-1-indanone**, nine distinct signals are expected.

- Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded carbon in the molecule due to the large electronegativity of the oxygen atom and will appear significantly downfield. Its chemical shift is predicted to be around δ 205 ppm.[4]
- Aliphatic Carbons (C-2, C-3): The C-2 carbon, being α to the carbonyl, is more deshielded (δ 36 ppm) than the C-3 carbon (δ 26 ppm).[5]
- Aromatic Carbons:
 - Quaternary Carbons: There are four quaternary carbons. The carbon bearing the bromine (C-6) will have its shift influenced by the heavy atom effect. The two carbons at the ring junction (C-3a and C-7a) will also have distinct shifts. C-1, being a carbonyl, is also quaternary. Predicted shifts are: C-3a (δ 155 ppm), C-7a (δ 135 ppm), C-6 (~ δ 123 ppm).

- Protonated Carbons: The chemical shifts of C-4, C-5, and C-7 are influenced by their position relative to the bromine and carbonyl substituents. Predicted shifts are: C-4 (δ 128 ppm), C-5 (δ 132 ppm), and C-7 ($\sim\delta$ 125 ppm).

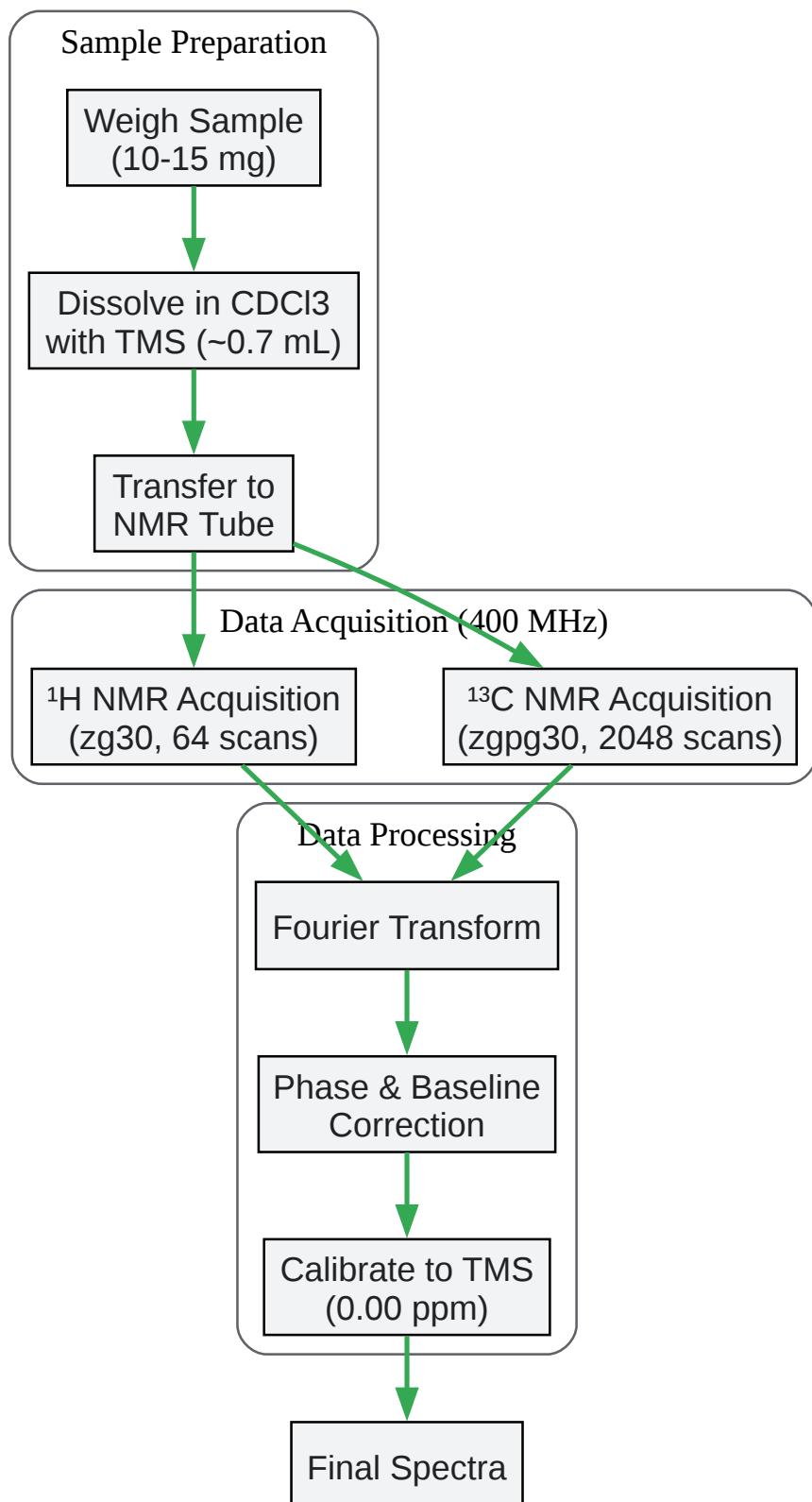
Summary of Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Carbon Type
C-1	~ 205	Quaternary (C=O)
C-3a	~ 155	Quaternary
C-7a	~ 135	Quaternary
C-5	~ 132	Methine (CH)
C-4	~ 128	Methine (CH)
C-7	~ 125	Methine (CH)
C-6	~ 123	Quaternary (C-Br)
C-2	~ 36	Methylene (CH ₂)
C-3	~ 26	Methylene (CH ₂)

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for the analysis of **6-Bromo-1-indanone**.

Sample Preparation


- Weighing: Accurately weigh approximately 10-15 mg of **6-Bromo-1-indanone**.^[6]
- Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined solvent residual peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm for both ^1H and ^{13}C NMR).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer)

- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64 scans, depending on sample concentration.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.
 - Number of Scans: 1024 to 4096 scans, as ^{13}C has a low natural abundance.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase correction and baseline correction.
 - Calibrate the spectrum using the TMS signal at 0.00 ppm.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The structural elucidation of **6-Bromo-1-indanone** is readily achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The aliphatic protons present as two distinct triplets, characteristic of the A₂X₂ system in the five-membered ring. The aromatic region clearly displays three signals with coupling patterns consistent with the 1,2,4-trisubstituted benzene ring. The ¹³C spectrum complements this data, with nine unique signals corresponding to the carbonyl, aliphatic, and aromatic carbons, each appearing in its expected chemical shift region. This comprehensive guide serves as a valuable resource for scientists, enabling not only the verification of **6-Bromo-1-indanone**'s identity but also reinforcing the fundamental principles of NMR interpretation essential for research and development.

References

- SpectraBase. (2025). **6-Bromo-1-indanone**. John Wiley & Sons, Inc. [Link](#)
- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139778, 1-Indanone, 6-bromo-. [Link](#)
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted). [Link](#)
- CymitQuimica. (n.d.). **6-Bromo-1-indanone**. [Link](#)
- BLD Pharm. (n.d.). 14548-39-1|**6-Bromo-1-indanone**. [Link](#)
- Shah, Z. A., & Khan, M. R. (2015). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃.
- Sigma-Aldrich. (n.d.). **6-Bromo-1-indanone**. Merck KGaA. [Link](#)
- ChemicalBook. (n.d.). Indan(496-11-7) ¹³C NMR spectrum. [Link](#)
- ChemicalBook. (n.d.). 6-Bromo-1H-indole(52415-29-9) ¹H NMR. [Link](#)
- ChemicalBook. (n.d.). 1-Indanone(83-33-0) ¹³C NMR spectrum. [Link](#)
- ResearchGate. (n.d.). Aromatic region of the ¹H NMR spectra of the p -isomers of 15b and 9b. [Link](#)
- University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link](#)
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link](#)
- Michigan State University. (n.d.). Proton NMR Table. [Link](#)
- ChemicalBook. (n.d.). 1-Indanone(83-33-0) ¹H NMR spectrum. [Link](#)
- ChemicalBook. (n.d.). 5-Bromo-1-indanone(34598-49-7) ¹³C NMR spectrum. [Link](#)
- SpectraBase. (n.d.). 1-Indanone - Optional[¹³C NMR] - Chemical Shifts. [Link](#)
- ChemicalBook. (n.d.). Indan(496-11-7) ¹H NMR spectrum. [Link](#)

- ChemicalBook. (n.d.). 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum. [Link](#)
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link](#)
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link](#)
- Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link](#)
- TCI Chemicals. (n.d.). **6-Bromo-1-indanone**. [Link](#)
- Chem 527, University of Wisconsin. (n.d.).
- Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. [Link](#)
- The Royal Society of Chemistry. (n.d.). Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. [Link](#)
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link](#)
- Filo. (2025, January 11). Analyze the 1H NMR spectrum of 1 indanone. [Link](#)
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link](#)
- Chemistry LibreTexts. (2021, December 15). 6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Analyze the 1H NMR spectrum of 1 indanone. a) Is it the right compound? .. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]
- 6. 6-Bromo-1-indanone | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectrum of 6-Bromo-1-indanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133036#1h-nmr-and-13c-nmr-spectrum-of-6-bromo-1-indanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com